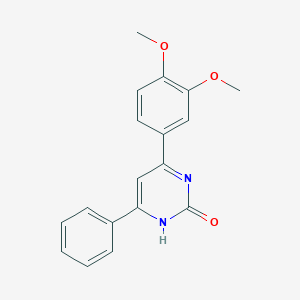

4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinol

Vue d'ensemble

Description

The compound “4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 3,4-dimethoxyphenyl and phenyl groups are likely attached to the pyrimidine ring, but without a specific structure, it’s hard to determine the exact configuration .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence and position of the phenyl and dimethoxyphenyl groups on the pyrimidine ring. These groups could direct and influence subsequent chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are influenced by the molecular structure of the compound .

Applications De Recherche Scientifique

X-ray Structural Studies and Physicochemical Characterization

Miyamae et al. (1991) conducted a study on the polymorphism of a related compound, (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl- 3,4-dihydro-2(1H)-pyrimidinone. The study characterized the compound using X-ray powder diffractometry, differential scanning calorimetry, and IR spectroscopy. This research is significant in understanding the structural and physicochemical properties of pyrimidine derivatives, which could extend to the understanding of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinol (Miyamae et al., 1991).

Optical and Nonlinear Optical Properties

Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, which include phenyl pyrimidine derivatives. This study is relevant for understanding the optical applications of pyrimidine derivatives, potentially including this compound, particularly in fields like nonlinear optics and optoelectronics (Hussain et al., 2020).

Fluorescent Properties

Tang and Verkade (1996) synthesized optically active derivatives of pyrimidinol, which exhibited high fluorescence quantum yields. This indicates the potential of this compound and related compounds in applications requiring strong fluorescence, such as in bioimaging and diagnostics (Tang & Verkade, 1996).

Inhibitor of CLK1 and DYRK1A Kinases

Guillon et al. (2013) studied a compound structurally related to this compound, which was designed as an inhibitor of CLK1 and DYRK1A kinases. The understanding of such inhibitors is crucial in medicinal chemistry, particularly for drug development targeting specific enzymes or pathways (Guillon et al., 2013).

Applications in V

Vascular Smooth Muscle Cell and Endothelial Cell Applications

Del Turco et al. (2014) conducted a study on a compound structurally related to this compound, 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This compound demonstrated the ability to inhibit the proliferation of human aortic smooth muscle cells (HAoSMCs) without being toxic to human umbilical vein endothelial cells (HUVECs). It inhibited cytokine-induced vascular cell adhesion molecule-1 expression in HUVECs and the induction of COX-2 expression in HAoSMCs. This compound could potentially replace or assist drugs eluted by coronary stents, promoting functional repair of damaged vascular walls (Del Turco et al., 2014).

Mair et al. (2015) explored piperine congeners as inhibitors of vascular smooth muscle cell proliferation. Although not directly related to this compound, this study contributes to understanding the potential impact of similar compounds on vascular smooth muscle cell proliferation and may provide insights into new therapeutic approaches (Mair et al., 2015).

Peyton et al. (2011) investigated compound C, a pyrrazolopyrimidine derivative, on vascular smooth muscle cells (SMCs). This study is relevant as it shows the potential of pyrimidine derivatives in inhibiting SMC proliferation and migration, crucial for vascular health (Peyton et al., 2011).

MacDonald et al. (2016) used a pyrazolo[3,4-d]pyrimidinone inhibitor to study its effects on vascular smooth muscle contraction. The study provides insights into the involvement of pyrimidine derivatives in regulating vascular smooth muscle contraction, which is vital for understanding cardiovascular diseases and potential treatments (MacDonald et al., 2016).

Yang et al. (2014) explored the application of gallic acid in creating a multifunctional stent surface to promote vascular endothelial cell growth while suppressing vascular smooth muscle cell proliferation. This study is significant as it demonstrates the use of chemical compounds to enhance vascular health, which could be a direction for research involving this compound (Yang et al.,2014)

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

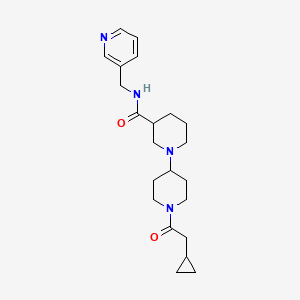

4-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(19-18(21)20-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUQKYCWTUMRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=O)NC(=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)

![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)

![2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B5465471.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5465479.png)

![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)

![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)

![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)

![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)

![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)

![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)